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trans-Dec-2-enoyl-CoA -

trans-Dec-2-enoyl-CoA

Catalog Number: EVT-1596014
CAS Number:
Molecular Formula: C31H52N7O17P3S
Molecular Weight: 919.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trans-dec-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-dec-2-enoic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a trans-2-decenoic acid. It is a conjugate acid of a trans-dec-2-enoyl-CoA(4-).
Overview

trans-Dec-2-enoyl-CoA is a medium-chain unsaturated fatty acyl-CoA compound resulting from the condensation of coenzyme A with trans-dec-2-enoic acid. It plays significant roles in lipid metabolism, particularly in the context of microbial and mammalian systems. This compound is classified as a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA, which indicates its structural characteristics and functional implications in various biochemical pathways.

Source and Classification

trans-Dec-2-enoyl-CoA is primarily sourced from biological systems, particularly in Escherichia coli and mammalian tissues, such as those of mice. It is classified under several categories:

  • Medium-chain fatty acyl-CoA
  • Trans-2-enoyl-CoA
  • Monounsaturated fatty acyl-CoA

The presence of this compound is crucial for various metabolic pathways, including fatty acid synthesis and degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of trans-Dec-2-enoyl-CoA can be achieved through several biochemical pathways:

  1. Condensation Reaction: It is formed from the reaction between coenzyme A and trans-dec-2-enoic acid. This reaction typically occurs in the presence of specific enzymes that facilitate the attachment of the acyl group to coenzyme A.
  2. Microbial Pathways: Engineered microbial organisms can produce trans-Dec-2-enoyl-CoA through metabolic engineering techniques that enhance specific enzymatic pathways, such as those involving trans-enoyl-CoA reductases .
  3. Enzymatic Reactions: The enzyme trans-enoyl-CoA reductase catalyzes the reduction of trans-enoyl-CoA substrates, contributing to the synthesis of various fatty acids, including trans-Dec-2-enoyl-CoA .
Molecular Structure Analysis

Structure and Data

The molecular structure of trans-Dec-2-enoyl-CoA can be represented by its chemical formula C31H52N7O17P3SC_{31}H_{52}N_7O_{17}P_3S. Key structural features include:

  • A medium-chain length with a double bond in the trans configuration.
  • The presence of a thiol group from coenzyme A, which plays a critical role in its reactivity.

Structural Representation

  • InChI Key: MGNBGCRQQFMNBM-YJHHLLFWSA-N
  • Canonical SMILES: CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

This data highlights the complexity and functionality of trans-Dec-2-enoyl-CoA within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

trans-Dec-2-enoyl-CoA participates in various biochemical reactions:

  1. Reduction Reactions: It undergoes reduction via the action of specific enzymes such as enoyl-acyl carrier protein reductases. This process is crucial for converting unsaturated fatty acids into saturated forms during lipid metabolism.
  2. Metabolic Pathways: In microbial systems, it can be involved in pathways leading to the production of valuable metabolites like adipyl-CoA, showcasing its importance in biotechnological applications .
  3. Intermediary Metabolism: As an intermediate in fatty acid metabolism, it links various metabolic pathways, including those involved in energy production and biosynthesis.
Mechanism of Action

Process and Data

The mechanism by which trans-Dec-2-enoyl-CoA exerts its effects primarily involves its role as a substrate for enzymatic reactions that facilitate lipid metabolism:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

trans-Dec-2-enoyl-CoA possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 683.8 g/mol.
  • Solubility: Generally soluble in polar solvents due to its coenzyme A component.
  • Reactivity: The presence of double bonds makes it susceptible to oxidation and reduction reactions.

These properties are essential for understanding its behavior in biological systems and its potential applications in biotechnology.

Applications

Scientific Uses

trans-Dec-2-enoyl-CoA has several important applications in scientific research:

  1. Biochemical Studies: It serves as a key metabolite for studying lipid metabolism pathways in both microbial and mammalian systems.
  2. Biotechnology: Its role in engineered microbial systems highlights its potential for producing bioplastics and other valuable chemicals through metabolic engineering approaches .
  3. Pharmacological Research: Investigating its effects on cellular metabolism can provide insights into therapeutic targets for metabolic disorders.
Biochemical Context and Evolutionary Significance of trans-Dec-2-enoyl-CoA

Role in Fatty Acid Elongation Cycles

trans-Dec-2-enoyl-CoA (C~10~H~15~O~2~SCoA) is a critical metabolic intermediate in fatty acid elongation systems across eukaryotic organisms. This medium-chain, monounsaturated acyl-CoA ester (with a trans double bond between C2-C3) serves as a specific substrate for the final reduction step in the very-long-chain fatty acid (VLCFA) elongation cycle occurring in the endoplasmic reticulum [1] [2]. The fatty acid elongation cycle comprises four sequential enzymatic reactions: (1) condensation by elongases (ELOVLs), (2) reduction by 3-ketoacyl-CoA reductases, (3) dehydration by 3-hydroxyacyl-CoA dehydratases, and (4) reduction by trans-2-enoyl-CoA reductases (TERs). trans-Dec-2-enoyl-CoA enters this pathway at the fourth step, where TER catalyzes its NADPH-dependent reduction to decanoyl-CoA (C10:0-CoA), thereby completing the addition of a two-carbon unit to the growing acyl chain [2] [3].

Beyond its role in VLCFA synthesis, trans-2-enoyl-CoAs (including the C10 species) participate in the sphingosine 1-phosphate (S1P) metabolic pathway. During sphingolipid degradation, sphingosine is metabolized to trans-2-hexadecenoyl-CoA (C16:1-CoA), which subsequently undergoes reduction to palmitoyl-CoA (C16:0-CoA) by TER. This positions TER—and specifically its activity toward trans-2-enoyl-CoAs—at the intersection of sphingolipid degradation and fatty acid elongation biochemistry. The dual metabolic function of TER explains why genetic disruption of this enzyme causes severe metabolic imbalances in model organisms [1].

Table 1: Enzymatic Components of the Fatty Acid Elongation Cycle Involving trans-2-Enoyl-CoA Reductase

Reaction StepEnzyme ClassYeast EnzymeMammalian EnzymeRepresentative Substrates
CondensationElongaseElo1, Elo2, Elo3ELOVL1-7Acyl-CoA + Malonyl-CoA
First Reduction3-Ketoacyl-CoA reductaseIfa38HSD17B12 (KAR)3-Ketoacyl-CoA
Dehydration3-Hydroxyacyl-CoA dehydratasePhs1HACD1-43-Hydroxyacyl-CoA
Second Reductiontrans-2-Enoyl-CoA reductaseTsc13TECR (TER)trans-2-Hexadecenoyl-CoA, trans-Dec-2-enoyl-CoA

Evolutionary Conservation of trans-2-Enoyl-CoA Reductase (TER) Activity

The enzyme trans-2-enoyl-CoA reductase (TER) exhibits remarkable evolutionary conservation from yeast to mammals, underscoring its fundamental role in lipid metabolism. TER homologs—Tsc13 in yeast and TECR (TER) in mammals—are integral membrane proteins localized to the endoplasmic reticulum. They share a conserved six-transmembrane domain structure with cytosolic N- and C-termini, and both catalyze the NADPH-dependent reduction of trans-2-enoyl-CoAs to saturated acyl-CoAs [1] [2]. Structural and functional analyses reveal that TER enzymes belong to a distinct reductase family separate from the bacterial and mitochondrial short-chain dehydrogenase/reductase (SDR) and medium-chain dehydrogenase/reductase (MDR) superfamilies that catalyze analogous reactions in type II fatty acid synthesis systems [2].

Mutational studies have identified critically conserved residues essential for TER activity. In yeast Tsc13, residues Glu91 and Tyr256 are indispensable for catalytic function. The E91A mutant shows severely impaired activity in vitro and fails to rescue the lethal phenotype of tsc13Δ yeast cells. Similarly, the Y256A mutant exhibits near-complete loss of activity. Human TECR contains equivalent catalytic residues (Glu94 and Tyr248), with the Y248A mutant showing no detectable activity toward trans-2-enoyl-CoA substrates. This conservation highlights a fundamental catalytic mechanism preserved across approximately 1.5 billion years of eukaryotic evolution [2] [3].

The reaction mechanism involves stereospecific hydride transfer from NADPH to the C3 carbon of the trans-2-enoyl-CoA substrate, coupled with proton donation to the C2 carbon. Tyr256 in yeast Tsc13 (Tyr248 in human TECR) is proposed to act as the proton donor, analogous to the catalytic tyrosine in SDR/MDR enoyl reductases. However, the absence of conserved SDR motifs in TER enzymes indicates convergent evolution of this chemical function rather than shared ancestry [2].

Comparative Analysis Across Species: From Yeast to Mammalian Systems

Comparative biochemistry reveals both conserved features and species-specific adaptations in TER function and substrate utilization:

  • Yeast (Saccharomyces cerevisiae): Tsc13 is essential for viability due to its non-redundant role in generating C26 very-long-chain fatty acids required for sphingolipid synthesis. Yeast sphingolipids predominantly contain 2-hydroxy C26:0 fatty acids, necessitating a functional elongation cycle. Deletion of TSC13 is lethal, as is simultaneous disruption of the major elongases ELO2 and ELO3. Tsc13 exhibits broad substrate specificity but shows optimal activity toward C6-C12 trans-2-enoyl-CoAs, positioning trans-dec-2-enoyl-CoA (C10) as a physiological substrate [2] [3].

  • Mammals: TECR demonstrates broader tissue distribution and participates in both VLCFA synthesis (producing ≥C20 fatty acids) and sphingosine degradation. Unlike yeast, mammals possess multiple partially redundant enzymes in the elongation cycle. While TECR knockout is embryonically lethal in mice due to impaired organogenesis, tissue-specific functions exist. For example, TECR is crucial for generating skin barrier lipids (C24-C28), retinal VLCFAs (C28-C36), and myelin lipids. In the S1P pathway, mammalian TECR specifically reduces trans-2-hexadecenoyl-CoA during sphingosine degradation [1] [2] [4].

Table 2: Catalytically Critical Residues in trans-2-Enoyl-CoA Reductases Across Species

OrganismEnzymeKey Catalytic ResiduesFunctional Consequence of Mutation
Saccharomyces cerevisiaeTsc13Glu91, Tyr256E91A: >90% activity loss in vitro; fails to complement tsc13Δ Y256A: Near-complete loss of activity
Homo sapiensTECR (TER)Glu94, Tyr248E94A: Reduced activity Y248A: No detectable activity
ConservationUniversally conservedGlu (position 91/94): Proton relay Tyr (position 256/248): Proton donor

Biochemical assays reveal that substrate chain length preferences vary across orthologs. While yeast Tsc13 efficiently reduces shorter trans-2-enoyl-CoAs (C6-C12), mammalian TECR shows higher activity toward C12-C16 substrates. This divergence reflects species-specific lipid compositions: yeast requires C26 for sphingolipids, whereas mammals utilize C20-C36 VLCFAs in tissue-specific lipids. Nevertheless, trans-dec-2-enoyl-CoA serves as a competent substrate for both yeast and mammalian enzymes, indicating conservation of the core catalytic mechanism accommodating this medium-chain intermediate [2] [6].

The cooperative action between TER and other elongation enzymes also shows evolutionary conservation. Yeast Tsc13 physically interacts with the elongases Elo2 and Elo3, enhancing their condensation activity. Similarly, human TECR stabilizes ELOVLs and HACDs. The Tsc13 E91A mutant exhibits weakened interaction with Elo2/Elo3, leading to reduced elongase activity despite intact catalytic domains. This inter-enzyme cooperativity—conserved from yeast to humans—ensures metabolic channeling of intermediates like trans-dec-2-enoyl-CoA through the elongation cycle without diffusion or side-reactions [2] [3].

Properties

Product Name

trans-Dec-2-enoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate

Molecular Formula

C31H52N7O17P3S

Molecular Weight

919.8 g/mol

InChI

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h10-11,18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b11-10+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

MGNBGCRQQFMNBM-YJHHLLFWSA-N

Canonical SMILES

CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

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